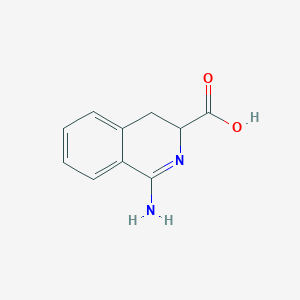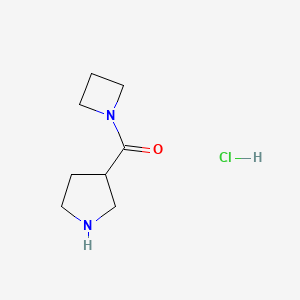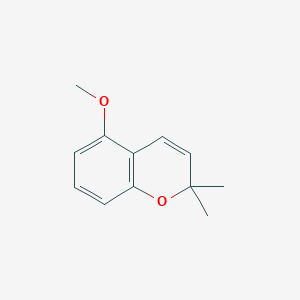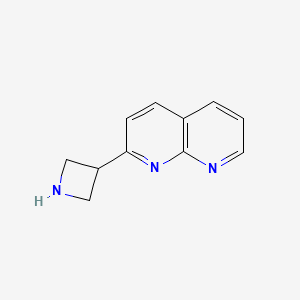![molecular formula C12H13NO B11908863 6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-89-6](/img/structure/B11908863.png)
6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metoxi-1,2,3,4-tetrahidrociclopenta[b]indol es un compuesto heterocíclico que pertenece a la familia del indol. Los indoles son significativos en productos naturales y farmacéuticos debido a sus propiedades biológicas y farmacológicas. Este compuesto se caracteriza por un grupo metoxi en la posición 6 y un anillo tetrahidrociclopenta fusionado al núcleo indol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metoxi-1,2,3,4-tetrahidrociclopenta[b]indol se puede lograr a través de varios métodos. Un enfoque común implica la síntesis de indol de Fischer, donde una arila hidrazina reacciona con una cetona en condiciones ácidas para formar el núcleo indol. Por ejemplo, la reacción de ácido 2-(7-metoxi-1,2,3,4-tetrahidrociclopenta[b]indol-3-il)acético con tribromuro de boro en diclorometano a bajas temperaturas, seguida de tratamiento con etanol, produce el compuesto deseado .
Métodos de producción industrial
La producción industrial de 6-Metoxi-1,2,3,4-tetrahidrociclopenta[b]indol generalmente implica rutas sintéticas escalables y eficientes. La síntesis de indol de Fischer se favorece debido a su alto rendimiento y simplicidad operativa. El uso de irradiación de microondas puede aumentar aún más las velocidades de reacción y los rendimientos, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metoxi-1,2,3,4-tetrahidrociclopenta[b]indol experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar estructuras quinonoides.
Reducción: La reducción en presencia de paladio sobre carbono e hidrógeno gaseoso produce derivados hexahidrato.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el núcleo indol, particularmente en la posición 3.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El paladio sobre carbono e hidrógeno gaseoso se utilizan generalmente para reacciones de reducción.
Sustitución: Los reactivos electrófilos como el bromo o los iones nitronio se utilizan para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados quinonoides.
Reducción: Derivados de hexahidrociclopenta[b]indol.
Sustitución: Derivados de indol halogenados o nitrados.
Aplicaciones Científicas De Investigación
6-Metoxi-1,2,3,4-tetrahidrociclopenta[b]indol tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar compuestos heterocíclicos complejos.
Medicina: Explorado como un compuesto principal en el descubrimiento de fármacos para varios objetivos terapéuticos.
Industria: Utilizado en el desarrollo de materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Metoxi-1,2,3,4-tetrahidrociclopenta[b]indol involucra su interacción con objetivos moleculares específicos. El grupo metoxi y el núcleo indol juegan un papel crucial en la unión a enzimas o receptores, modulando su actividad. El compuesto puede interactuar con varias vías de señalización, influenciando procesos celulares como la proliferación y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
6-Metoxi-1,2,3,4-tetrahidro-9H-pirido[3,4-b]indol: Estructura similar con un anillo pirido en lugar de un anillo ciclopenta.
1,2,3,4-Tetrahidrociclopenta[b]indol: Carece del grupo metoxi en la posición 6.
Singularidad
6-Metoxi-1,2,3,4-tetrahidrociclopenta[b]indol es único debido a la presencia del grupo metoxi, que puede influir significativamente en su reactividad química y actividad biológica. Este grupo funcional puede mejorar la capacidad del compuesto para interactuar con objetivos biológicos, convirtiéndolo en un andamiaje valioso en el descubrimiento de fármacos .
Propiedades
Número CAS |
327021-89-6 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
6-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-8-5-6-10-9-3-2-4-11(9)13-12(10)7-8/h5-7,13H,2-4H2,1H3 |
Clave InChI |
VSAFAJXSNSESEN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(N2)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




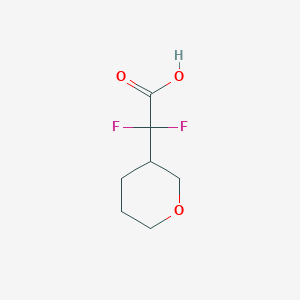
![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)
